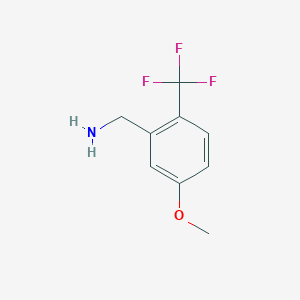
5-Methoxy-2-(trifluoromethyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C9H10F3NO It is a derivative of benzylamine, where the benzene ring is substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethyl)benzylamine typically involves the introduction of the methoxy and trifluoromethyl groups onto a benzylamine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzylamine derivative is reacted with methoxy and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methoxy-2-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methoxy-2-(trifluoromethyl)benzylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2-Methoxy-5-(trifluoromethyl)benzylamine
- 2-Chloro-5-(trifluoromethyl)benzylamine
- 2-(Trifluoromethyl)benzylamine
Uniqueness: 5-Methoxy-2-(trifluoromethyl)benzylamine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzylamine scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
[5-methoxy-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-4H,5,13H2,1H3 |
Clave InChI |
ACCSQSFJNUWDGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















